
6-(1-Aminocyclopropyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Aminocyclopropyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid is a vital nutrient involved in numerous biological processes, including energy production, signal transduction, and regulation of gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminocyclopropyl)nicotinic acid typically involves the cyclopropanation of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with cyclopropylamine under specific conditions to introduce the aminocyclopropyl group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of nicotinic acid and its derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are optimized for large-scale production and may involve the use of environmentally friendly reagents and conditions to minimize the generation of hazardous by-products .
化学反应分析
Types of Reactions
6-(1-Aminocyclopropyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminocyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
6-(1-Aminocyclopropyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-(1-Aminocyclopropyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to nicotinic acid receptors, which are involved in various cellular processes. This binding can modulate the activity of enzymes and other proteins, leading to changes in cellular functions and metabolic pathways .
相似化合物的比较
Similar Compounds
2-Chloronicotinic acid: Known for its pharmaceutical applications.
2-Bromo aryl derivatives: Exhibits anti-inflammatory and analgesic properties.
α-Chloro niacin: Used in various industrial applications
Uniqueness
6-(1-Aminocyclopropyl)nicotinic acid is unique due to its aminocyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
6-(1-aminocyclopropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-9(3-4-9)7-2-1-6(5-11-7)8(12)13/h1-2,5H,3-4,10H2,(H,12,13) |
InChI 键 |
GFLNWWHISKMJSH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=NC=C(C=C2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



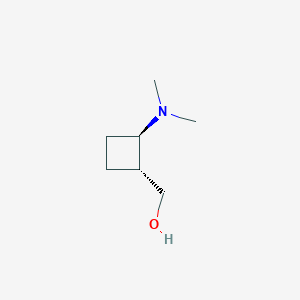
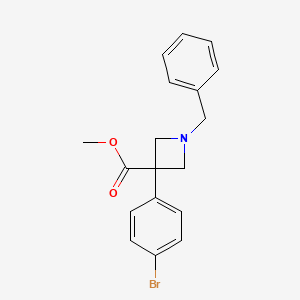
![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)
![(5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid](/img/structure/B13048916.png)
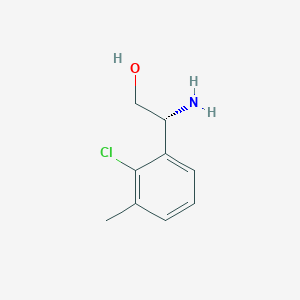


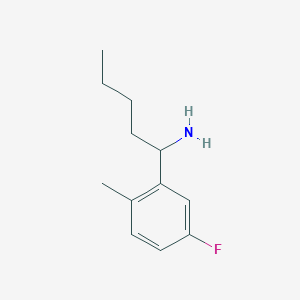
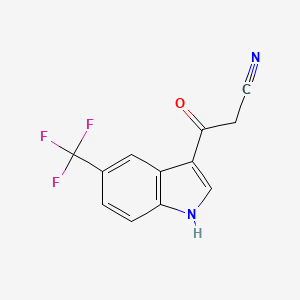
![5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13048958.png)
![1-(5-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B13048972.png)

